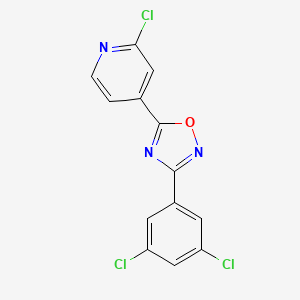

5-(2-Chloropyridin-4-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole

Description

5-(2-Chloropyridin-4-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 5 with a 3,5-dichlorophenyl group and a 2-chloropyridin-4-yl moiety, respectively. The oxadiazole ring is known for its metabolic stability and ability to engage in hydrogen bonding, making it a common scaffold in medicinal chemistry.

Properties

Molecular Formula |

C13H6Cl3N3O |

|---|---|

Molecular Weight |

326.6 g/mol |

IUPAC Name |

5-(2-chloropyridin-4-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C13H6Cl3N3O/c14-9-3-8(4-10(15)6-9)12-18-13(20-19-12)7-1-2-17-11(16)5-7/h1-6H |

InChI Key |

KSBSRDGJJNDUOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1C2=NC(=NO2)C3=CC(=CC(=C3)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Methodology

This classical approach involves the reaction of an amidoxime intermediate with an activated carboxylic acid derivative (e.g., acyl chloride or anhydride). For the target compound:

Synthesis of 2-Chloropyridine-4-carboxamidoxime :

Coupling with 3,5-Dichlorobenzoyl Chloride :

- Combine equimolar amounts of the amidoxime and 3,5-dichlorobenzoyl chloride in anhydrous dichloromethane.

- Add triethylamine (1.5 eq) as a base to scavenge HCl.

- Stir at room temperature for 12 hours, followed by reflux at 40°C for 4 hours.

- Purification via column chromatography (hexane/ethyl acetate, 7:3) yields the oxadiazole product.

Key Data :

- Typical yield: 60–75%.

- Critical side reaction: Formation of symmetric bis-oxadiazoles if stoichiometry is unbalanced.

One-Pot Synthesis in Superbase Media

NaOH/DMSO System

A solvent-free method developed by Baykov et al. enables room-temperature synthesis:

- Mix 2-chloropyridine-4-carboxamidoxime (1 eq) and 3,5-dichlorobenzoic acid methyl ester (1.2 eq) in NaOH/DMSO (3:1 w/w).

- Stir vigorously for 8–12 hours.

- Quench with ice-water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Advantages :

Microwave-Assisted Cyclization

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes:

- Combine 2-chloropyridine-4-carboxamidoxime (1 eq), 3,5-dichlorobenzoyl chloride (1.1 eq), and K₂CO₃ (2 eq) in anhydrous acetonitrile.

- Irradiate at 150 W, 100°C, for 15 minutes.

- Filter and concentrate; purify via flash chromatography.

Performance Metrics :

Vilsmeier Reagent-Mediated Activation

Carboxylic Acid Activation

Zarei’s method employs Vilsmeier reagent (POCl₃/DMF) to activate 3,5-dichlorobenzoic acid:

- Generate the acyloxyphosphonium intermediate by reacting the acid with POCl₃/DMF at 0°C.

- Add 2-chloropyridine-4-carboxamidoxime and stir at 25°C for 6 hours.

- Isolate the product via aqueous workup (NaHCO₃) and solvent evaporation.

Outcomes :

Comparative Analysis of Synthetic Routes

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 5.1 Hz, 1H, pyridine-H), 8.12 (s, 2H, Ar-H), 7.89 (d, J = 5.1 Hz, 1H, pyridine-H), 7.52 (s, 1H, Ar-H).

- LC-MS : m/z 335.0 [M+H]⁺ (calc. 334.57).

- IR : 1605 cm⁻¹ (C=N), 1550 cm⁻¹ (C-O-C).

Applications and Derivative Synthesis

The electron-deficient nature of the 1,2,4-oxadiazole core and halogen substituents makes this compound a versatile intermediate:

- Pharmaceuticals : Serves as a bioisostere for carboxylic acids in kinase inhibitors.

- Agrochemicals : Functionalization at the 2-chloropyridyl group yields herbicides.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloropyridin-4-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridine and phenyl rings can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.

Cycloaddition Reactions: The compound can engage in cycloaddition reactions with other unsaturated molecules, forming larger ring systems.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or iodine.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride or lithium aluminum hydride.

Cycloaddition Reactions: These reactions often require catalysts such as transition metal complexes and may be conducted under high-pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the oxadiazole ring.

Scientific Research Applications

Potential Applications

- Medicinal Chemistry: Research indicates that compounds containing the oxadiazole ring exhibit significant biological activities, including antimicrobial and anticancer properties. Preliminary studies suggest potential efficacy against various cancer cell lines and microbial strains, attributed to the compound's ability to interact with specific molecular targets within biological systems.

- Organic Synthesis: This compound acts as a crucial building block in synthesizing complex molecules. Its distinctive structure allows it to contribute specific properties to new compounds, expanding the possibilities for creating novel materials and pharmaceuticals.

- Enzyme and Receptor Binding: Studies on interaction mechanisms reveal that 5-(2-Chloropyridin-4-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole can bind to various enzymes and receptors. This binding can modulate their activity, leading to diverse biological effects, which is crucial for elucidating the compound's pharmacological profile and optimizing its therapeutic potential.

Structural Features and Uniqueness

The uniqueness of 5-(2-Chloropyridin-4-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole arises from the combination of both chloromethyl and dichlorophenyl groups. This specific arrangement enhances its chemical reactivity and potential biological activity compared to similar compounds, with the dual halogen substitutions contributing to its distinctive profile in drug development and synthetic chemistry.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(3-Chloropyridin-4-yl)-1,2,4-Oxadiazole | Lacks chloromethyl group | Simpler structure may exhibit different reactivity |

| 5-Methyl-3-(3-chloropyridin-4-yl)-1,2,4-Oxadiazole | Contains methyl instead of chloromethyl | Altered electronic properties may affect biological activity |

| 5-(Bromomethyl)-3-(3-chloropyridin-4-yl)-1,2,4-Oxadiazole | Contains bromomethyl group | Different halogen substitution may lead to varied reactivity patterns |

Mechanism of Action

The mechanism of action of 5-(2-Chloropyridin-4-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 5-(2-Chloropyridin-4-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole:

Key Comparative Insights

Bioactivity and Target Engagement: The 3,5-dichlorophenyl group in 5-(3,5-dichlorophenyl)-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazole demonstrates potent EGFR inhibition (IC50: 4.13–29.23 μM), surpassing the standard drug erlotinib . This suggests that the dichlorophenyl moiety in the target compound may similarly enhance kinase-targeting efficacy.

Substituent Effects: Chloropyridine Position: The target compound’s 2-chloropyridin-4-yl group differs from the 2-chloropyridin-3-yl substituent in 5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole . Sulfonyl vs. Oxadiazole Linkers: The quinolin-8-ylsulfonylmethyl group in ’s compound introduces a sulfonyl linker, which may improve solubility compared to the target compound’s direct pyridinyl substitution .

For instance, 5-(3,5-dichlorophenyl)-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazole (MW: 459.3 g/mol) is heavier than the Parchem analog (MW: 347.7 g/mol) . Fluorinated substituents (e.g., difluoromethoxy in ’s compound) may balance lipophilicity and metabolic stability compared to chlorinated groups .

Notes

- The evidence emphasizes the importance of halogenation and linker groups in modulating bioactivity.

- Structural analogs with sulfonyl or fluorinated groups offer insights into optimizing pharmacokinetics .

Biological Activity

5-(2-Chloropyridin-4-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound with notable biological activity attributed to its unique oxadiazole ring structure and specific substituents. This article reviews its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features the following structural formula:

- Molecular Formula : CHClNO

- Molecular Weight : 326.6 g/mol

- CAS Number : 1707727-37-4

The presence of the 2-chloropyridine and 3,5-dichlorophenyl groups enhances the compound's electronic properties and steric effects, contributing to its biological activity.

Anticancer Properties

Research indicates that compounds with an oxadiazole core exhibit significant anticancer activities. Preliminary studies on 5-(2-Chloropyridin-4-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole suggest efficacy against various cancer cell lines:

| Cell Line | IC (µM) | Reference Compound | IC (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Tamoxifen | 10.38 |

| A549 (Lung Cancer) | 0.12–2.78 | Doxorubicin | Variable |

| U-937 (Monocytic Leukemia) | Not specified | Doxorubicin | Variable |

The compound has been shown to induce apoptosis in cancer cells through mechanisms involving the upregulation of p53 and caspase-3 cleavage, leading to programmed cell death .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have demonstrated antimicrobial activity against various strains. The specific interactions of 5-(2-Chloropyridin-4-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole with microbial targets are currently under investigation. The compound's ability to bind to enzymes or receptors involved in microbial metabolism may contribute to its efficacy .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.

- Receptor Modulation : It can modulate receptor activities that are crucial for cell survival and proliferation.

- Induction of Apoptosis : The activation of apoptotic pathways via p53 signaling is a significant mechanism by which this compound exerts its anticancer effects.

Case Studies and Research Findings

A study highlighted the comparative biological activity of several oxadiazole derivatives, including 5-(2-Chloropyridin-4-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole:

Q & A

Q. What are the established synthetic routes for 5-(2-chloropyridin-4-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for yield and purity?

Answer: The compound can be synthesized via cyclization of amidoxime intermediates with acyl chlorides. A representative protocol involves:

Reacting 3,5-dichloro-N'-hydroxybenzamidine with 2-chloropyridine-4-carbonyl chloride in pyridine at 114°C for 1.5 hours .

Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization in dichloromethane.

Key parameters for optimization:

Q. How can the structural integrity of the oxadiazole core be confirmed post-synthesis?

Answer: Use a combination of:

- X-ray crystallography: Resolve dihedral angles between the oxadiazole ring and substituents (e.g., 2.3° coplanarity with the benzene ring) .

- NMR spectroscopy: Confirm substituent positions via -NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and -NMR (oxadiazole carbons at δ 160–170 ppm) .

- Mass spectrometry: Validate molecular weight (exact mass: ~356.08 g/mol) using high-resolution MS .

Advanced Research Questions

Q. What experimental strategies are recommended for studying the compound’s coordination chemistry with transition metals?

Answer:

Q. How does the compound’s electronic structure influence its reactivity under acidic or basic conditions?

Answer:

- Acidic conditions: The oxadiazole ring is susceptible to hydrolysis via Boulton-Katritzky rearrangement, forming spiropyrazolinium derivatives. Monitor stability using:

- Basic conditions: The electron-withdrawing Cl substituents stabilize the ring against nucleophilic attack.

Q. What methodologies are suitable for investigating the compound’s biological interactions, such as DNA binding or enzyme inhibition?

Answer:

- DNA interaction studies:

- Enzyme inhibition assays:

Q. How can contradictory data on the compound’s biological activity (e.g., anti-inflammatory vs. cytotoxicity) be resolved?

Answer:

- Dose-response profiling: Establish EC₅₀ (efficacy) vs. IC₅₀ (toxicity) in cell lines (e.g., HEK293 vs. HeLa).

- Mechanistic studies: Use siRNA knockdowns to isolate pathways (e.g., NF-κB for inflammation vs. p53 for apoptosis).

- Structural analogs: Compare activity of derivatives lacking the 3,5-dichlorophenyl group to identify pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.